

Ethylenethiourea-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ethylenethiourea-d4	
Cat. No.:	B562079	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an indepth overview of **Ethylenethiourea-d4** (ETU-d4), focusing on its core application as an internal standard in analytical chemistry. This document outlines its chemical properties, details its use in experimental protocols, and provides context regarding the metabolic pathway of its non-deuterated analogue, Ethylenethiourea (ETU).

Ethylenethiourea-d4 is the deuterated form of Ethylenethiourea, a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides.[1] Due to its chemical stability and distinct mass, ETU-d4 serves as an ideal internal standard for the quantification of ETU in various biological and environmental matrices.

Core Data Presentation

The fundamental properties of **Ethylenethiourea-d4** are summarized in the table below for quick reference.



Property	Value
CAS Number	352431-28-8[2][3][4][5]
Molecular Weight	106.18 g/mol [2][5][6][7][8]
Molecular Formula	C ₃ H ₂ D ₄ N ₂ S[2][3]
Synonyms	2-Imidazolidinethione-d4, 4,4,5,5- tetradeuterioimidazolidine-2-thione[4][5]
Appearance White to off-white solid[3]	

Experimental Protocols: Quantification of Ethylenethiourea in Urine using LC-MS/MS with Ethylenethiourea-d4 as an Internal Standard

The following is a representative protocol for the analysis of ETU in human urine, a common application for ETU-d4. This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[9][10][11][12]

1. Sample Preparation:

- A known volume of urine (e.g., 2 mL) is pipetted into a sample vial.
- A precise amount of Ethylenethiourea-d4 working solution (e.g., 50 μL of a 1 mg/L solution) is added as the internal standard.[9][10]
- The sample is diluted with ultrapure water and mixed.
- The mixture is then subjected to solid-supported liquid extraction (SLE) using a diatomaceous earth column to remove interfering matrix components.[9][10]
- The analyte is eluted with a suitable organic solvent (e.g., dichloromethane).
- The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[9][10]



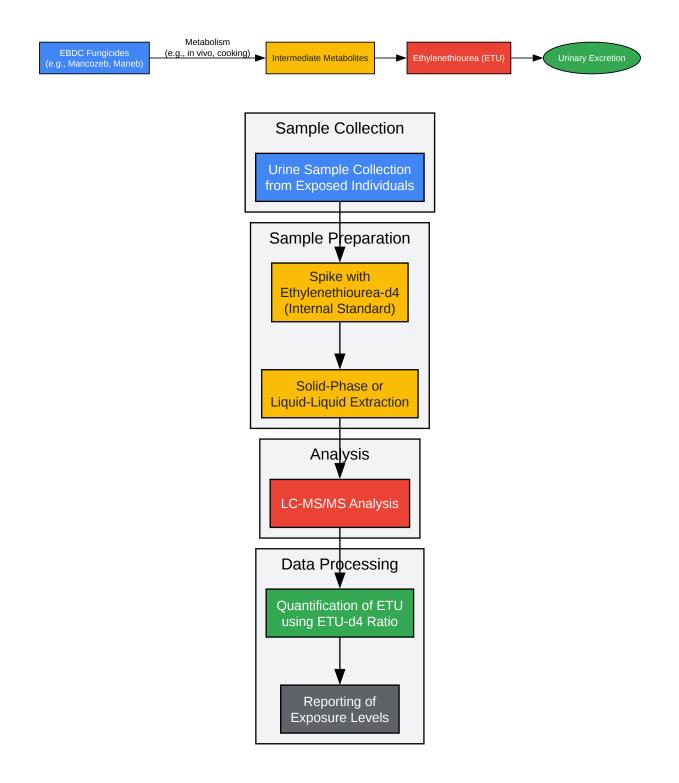
2. LC-MS/MS Analysis:

- Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 Separation is typically achieved on a C18 reversed-phase column.[13][14][15]
- Mass Spectrometry: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Quantification: The concentrations of ETU and ETU-d4 are determined by selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each compound. The ratio of the peak area of ETU to the peak area of ETU-d4 is used to calculate the concentration of ETU in the original sample, correcting for any sample loss during preparation and instrumental variability.[9][10][11][12]

Metabolic Pathway of EBDC Fungicides to Ethylenethiourea

While **Ethylenethiourea-d4** itself is not typically studied for its biological effects, its utility as an internal standard is directly related to the toxicology of its non-deuterated counterpart, Ethylenethiourea. ETU is a known metabolite of EBDC fungicides such as mancozeb and maneb.[1][16] Understanding this metabolic pathway is crucial for researchers in toxicology and environmental science.





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